2,3-Diethylaniline

Description

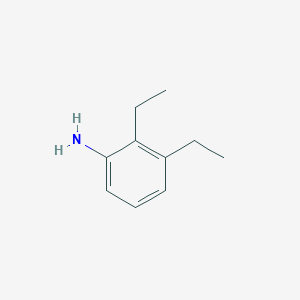

Structure

3D Structure

Properties

IUPAC Name |

2,3-diethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKTWPJEIBKCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)N)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Diethylaniline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,3-diethylaniline, focusing on its structure, physicochemical properties, and synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document combines verified information with theoretically predicted data and proposed experimental protocols based on established chemical principles and data from analogous compounds. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed methodologies for a proposed synthesis and subsequent characterization are provided to guide laboratory work. Visual diagrams generated using Graphviz are included to illustrate the proposed synthetic pathway.

Chemical Structure and Identification

2,3-Diethylaniline is an aromatic organic compound belonging to the substituted aniline family. The structure consists of a benzene ring substituted with an amino group (-NH₂) at position 1, and two ethyl groups (-CH₂CH₃) at positions 2 and 3.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2,3-diethylaniline |

| CAS Number | 170099-08-8[1] |

| Molecular Formula | C₁₀H₁₅N[1] |

| Molecular Weight | 149.23 g/mol [1] |

| Canonical SMILES | CCC1=C(C(=CC=C1)N)CC |

| InChI Key | NBKTWPJEIBKCIB-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | 2,3-Diethylaniline (Computed) | 2,3-Dimethylaniline (Experimental) |

| Melting Point | Not Available | 2.5 °C[2] |

| Boiling Point | Not Available | 221-222 °C[2] |

| Density | Not Available | 0.993 g/mL at 25 °C[2] |

| pKa | Not Available | 4.70 (of conjugate acid) |

| LogP | 2.8[1] | 2.25 |

| Water Solubility | Not Available | 30 g/L at 20 °C |

Spectroscopic Data (Predicted and Comparative)

As with the physicochemical properties, experimental spectroscopic data for 2,3-diethylaniline is scarce. This section provides predicted spectral characteristics and experimental data for isomeric and analogous compounds to aid in characterization.

Table 3: Predicted ¹H NMR Spectral Data for 2,3-Diethylaniline (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | m | 1H | Ar-H |

| ~6.6-6.8 | m | 2H | Ar-H |

| ~3.6 (broad s) | s | 2H | -NH₂ |

| ~2.6 | q | 2H | -CH₂CH₃ |

| ~2.4 | q | 2H | -CH₂CH₃ |

| ~1.2 | t | 3H | -CH₂CH₃ |

| ~1.1 | t | 3H | -CH₂CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for 2,3-Diethylaniline (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~144 | C-NH₂ |

| ~137 | C-Et |

| ~130 | C-Et |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~24 | -CH₂CH₃ |

| ~22 | -CH₂CH₃ |

| ~14 | -CH₂CH₃ |

| ~13 | -CH₂CH₃ |

Infrared (IR) Spectroscopy: The IR spectrum of 2,3-diethylaniline is expected to show characteristic peaks for the N-H stretching of the primary amine group in the range of 3300-3500 cm⁻¹ (typically two bands). Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching from the ethyl groups will be observed between 2850-2970 cm⁻¹. C=C stretching vibrations of the aromatic ring will be present in the 1450-1600 cm⁻¹ region. For comparison, the experimental IR peaks for N,N-diethylaniline are 2971.3, 2928.9, 2892.3, 2871.1, 1598.6, 1508.0, 1398.1, 1376.9, 1355.7, 1267.0, 1201.5, 746.5, and 694.4 cm⁻¹.[3]

Mass Spectrometry (MS): In the mass spectrum of 2,3-diethylaniline, the molecular ion peak (M⁺) is expected at m/z = 149. A significant fragment would likely be the loss of a methyl group (M-15) at m/z = 134, and the loss of an ethyl group (M-29) at m/z = 120.

Proposed Synthesis

Proposed Synthesis Pathway:

Caption: Proposed two-step synthesis of 2,3-diethylaniline.

Experimental Protocol: Proposed Synthesis of 2,3-Diethylaniline

Step 1: Nitration of 1,2-Diethylbenzene to form 3,4-Diethylnitrobenzene

-

Materials: 1,2-Diethylbenzene, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 1,2-diethylbenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 1,2-diethylbenzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture over crushed ice and extract the product with diethyl ether.

-

Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 3,4-diethylnitrobenzene.

-

Purify the product by vacuum distillation.

-

Step 2: Reduction of 3,4-Diethylnitrobenzene to 2,3-Diethylaniline

-

Materials: 3,4-Diethylnitrobenzene, iron powder (Fe), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide solution, diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a mixture of 3,4-diethylnitrobenzene, ethanol, and water.

-

Heat the mixture to reflux and add iron powder in small portions.

-

Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

-

Continue refluxing for 2-3 hours after the addition is complete. Monitor the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture and make it basic by adding a concentrated sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 2,3-diethylaniline by vacuum distillation.

-

Reactivity and Potential Applications

Substituted anilines like 2,3-diethylaniline are versatile intermediates in organic synthesis. The amino group can undergo various reactions such as diazotization, acylation, and alkylation. The aromatic ring is activated towards electrophilic substitution, with the amino group directing incoming electrophiles primarily to the ortho and para positions (relative to the amino group).

Potential Applications:

-

Pharmaceutical Synthesis: Aniline derivatives are crucial building blocks for a wide range of pharmaceuticals. The specific substitution pattern of 2,3-diethylaniline could be explored for the development of new drug candidates.

-

Agrochemicals: Many herbicides and pesticides are derived from substituted anilines.

-

Dye and Pigment Industry: Aromatic amines are key precursors in the synthesis of azo dyes and other colorants.[2]

-

Polymer Chemistry: It can be used as a monomer or a curing agent in the production of polymers and resins.[2]

Safety and Handling

The safety data for 2,3-diethylaniline is not extensively documented. However, based on the known hazards of similar anilines, it should be handled with caution. It is predicted to be toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and potential damage to organs through prolonged or repeated exposure.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

2,3-Diethylaniline is a substituted aniline with potential applications in various fields of chemical synthesis. While direct experimental data on its properties and synthesis are limited, this guide provides a comprehensive overview based on available information, computed data, and established chemical principles. The proposed synthetic protocol offers a viable route for its preparation in a laboratory setting. Further research is warranted to experimentally determine its physicochemical and spectroscopic properties and to explore its full potential in synthetic chemistry and drug development.

References

2,3-Diethylaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 2,3-diethylaniline, including its chemical identity, molecular properties, and known applications. While this guide aims to be a comprehensive resource, it is important to note that publicly available scientific literature specifically detailing experimental protocols and biological signaling pathways for 2,3-diethylaniline is limited. Much of the available data pertains to its isomers, such as 2,6-diethylaniline and N,N-diethylaniline. This guide summarizes the available information and highlights areas where further research is needed.

Chemical Identity and Molecular Properties

2,3-Diethylaniline is an aromatic amine with two ethyl substituents on the benzene ring at positions 2 and 3.

Table 1: Physicochemical Properties of 2,3-Diethylaniline

| Property | Value | Source |

| CAS Number | 170099-08-8 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| IUPAC Name | 2,3-diethylaniline | [1] |

Synthesis and Reactivity

The reactivity of 2,3-diethylaniline is expected to be characteristic of an aromatic amine. The amino group imparts nucleophilic character to the aromatic ring, making it susceptible to electrophilic substitution reactions. The ethyl groups may exert steric and electronic effects on the reactivity and regioselectivity of these reactions.

Potential Applications

Based on information available for diethylaniline isomers and related compounds, 2,3-diethylaniline is likely used as an intermediate in the synthesis of various organic compounds.[4] These may include:

-

Dyes and Pigments: Anilines are foundational precursors in the dye industry.

-

Polymers: Used in the production of various polymers.

-

Pharmaceuticals: Serves as a building block for more complex drug molecules.

-

Agricultural Chemicals: Utilized in the synthesis of some pesticides and herbicides.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the public domain regarding the biological activity and associated signaling pathways of 2,3-diethylaniline. Research on other aniline derivatives suggests potential for various biological effects, but these cannot be directly extrapolated to the 2,3-isomer without experimental validation.

To illustrate a hypothetical workflow for investigating the biological activity of a compound like 2,3-diethylaniline, the following diagram is provided. This is a generalized workflow and does not represent any known specific pathway for this compound.

Figure 1. A generalized workflow for the investigation of the biological activity of a novel chemical entity.

Analytical Methods

Specific analytical methods for the quantitative or qualitative determination of 2,3-diethylaniline are not well-documented. However, methods used for its isomers can be adapted. For instance, the analysis of 2,6-diethylaniline can be performed using Gas Chromatography-Mass Spectrometry (GC-MS), with sample collection on a silica gel tube.[5] Spectroscopic techniques such as Infrared (IR) spectroscopy could also be employed for characterization, with expected peaks corresponding to N-H and C-H stretching vibrations.[6]

Conclusion and Future Directions

2,3-Diethylaniline is a chemical compound with a defined identity and molecular weight. While its applications are likely in the realm of chemical synthesis, a significant gap exists in the scientific literature regarding its specific experimental protocols, reactivity, and biological effects. For researchers and drug development professionals, this presents an opportunity for novel investigation into the properties and potential applications of this compound. Future research should focus on developing and publishing detailed synthetic routes, characterizing its reactivity, and conducting comprehensive studies to elucidate any biological activity and associated signaling pathways.

References

- 1. 2,3-Diethylaniline | C10H15N | CID 18362470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE2426395C3 - Process for the preparation of diethylaniline - Google Patents [patents.google.com]

- 3. Preparation method of 3-chloro-2,6-diethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2,3-Diethylaniline [myskinrecipes.com]

- 5. Diethylaniline (2,6-) - analysis - Analytice [analytice.com]

- 6. IR Comparison [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Synthesis of 2,3-Diethylaniline: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,3-diethylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis primarily proceeds through a two-step process: the nitration of 1,2-diethylbenzene to form 1,2-diethyl-3-nitrobenzene, followed by the reduction of the nitro group to yield the target aniline. This document details the experimental protocols for these key steps, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Pathway Overview

The most direct and industrially scalable synthesis of 2,3-diethylaniline involves two primary transformations:

-

Nitration: Electrophilic aromatic substitution on 1,2-diethylbenzene introduces a nitro group at the 3-position.

-

Reduction: The resulting 1,2-diethyl-3-nitrobenzene is then reduced to the corresponding amine, 2,3-diethylaniline.

Caption: General synthetic scheme for 2,3-diethylaniline.

Data Presentation: A Comparative Summary of Reaction Conditions

The following table summarizes the key quantitative parameters for the two main synthetic steps. These values represent typical ranges found in the literature and may be optimized for specific laboratory or industrial scales.

| Parameter | Step 1: Nitration of 1,2-Diethylbenzene | Step 2: Reduction of 1,2-Diethyl-3-nitrobenzene |

| Starting Material | 1,2-Diethylbenzene | 1,2-Diethyl-3-nitrobenzene |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Tin (Sn) metal, Concentrated Hydrochloric Acid (HCl) OR H₂ gas, Palladium on Carbon (Pd/C) |

| Solvent | Typically neat (no solvent) | Ethanol (for catalytic hydrogenation) |

| Temperature | 0 - 10 °C | Reflux (for Sn/HCl) or Room Temperature (for H₂/Pd/C) |

| Reaction Time | 1 - 3 hours | 2 - 6 hours |

| Typical Yield | 70 - 85% | 85 - 95% |

| Purity of Product | >95% after workup | >98% after distillation |

Experimental Protocols

Step 1: Synthesis of 1,2-Diethyl-3-nitrobenzene (Nitration)

This procedure details the electrophilic nitration of 1,2-diethylbenzene. The ethyl groups are ortho, para-directing; however, steric hindrance favors nitration at the less hindered para position to one ethyl group, which is the 3-position of the ring.

Materials:

-

1,2-Diethylbenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of concentrated sulfuric acid (2.5 eq) is cooled to 0 °C in an ice-salt bath.

-

A pre-cooled mixture of 1,2-diethylbenzene (1.0 eq) and concentrated nitric acid (1.1 eq) is added dropwise to the stirred sulfuric acid over a period of 1-2 hours, ensuring the temperature is maintained between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 5-10 °C.

-

The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,2-diethyl-3-nitrobenzene as a yellow oil.

-

Purification can be achieved by vacuum distillation.

Caption: Experimental workflow for the nitration of 1,2-diethylbenzene.

Step 2: Synthesis of 2,3-Diethylaniline (Reduction)

This section provides two common methods for the reduction of the nitro group.

Method A: Reduction with Tin and Hydrochloric Acid

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Materials:

-

1,2-Diethyl-3-nitrobenzene

-

Tin (Sn) metal, granular

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (40% w/v)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

A mixture of 1,2-diethyl-3-nitrobenzene (1.0 eq) and granular tin (3.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.

-

Concentrated hydrochloric acid (6.0 eq) is added portion-wise through the condenser. An exothermic reaction will commence. The rate of addition should be controlled to maintain a steady reflux.

-

After the initial vigorous reaction subsides, the mixture is heated at reflux for 3-4 hours until the disappearance of the yellow oil is observed.

-

The reaction mixture is cooled to room temperature and then made strongly alkaline by the slow addition of a 40% sodium hydroxide solution.

-

The resulting mixture is steam distilled, or alternatively, extracted multiple times with diethyl ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude 2,3-diethylaniline is purified by vacuum distillation.

Method B: Catalytic Hydrogenation

This method is often preferred for its cleaner reaction profile and easier workup.

Materials:

-

1,2-Diethyl-3-nitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

1,2-Diethyl-3-nitrobenzene (1.0 eq) is dissolved in ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.

-

The vessel is connected to a hydrogen source and purged several times with hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

The progress of the reaction is monitored by TLC or GC until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The ethanol is removed from the filtrate under reduced pressure to yield 2,3-diethylaniline.

-

If necessary, the product can be further purified by vacuum distillation.

Caption: Logical relationship of the reduction methodologies.

Concluding Remarks

The synthesis of 2,3-diethylaniline is a well-established process that relies on fundamental organic transformations. The choice of reduction method will often depend on the available equipment, scale of the reaction, and desired purity of the final product. For large-scale industrial production, catalytic hydrogenation is often favored due to its efficiency and reduced waste generation. The protocols provided in this guide serve as a solid foundation for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

Spectroscopic Characterization of 2,3-Diethylaniline: A Technical Guide

Introduction

2,3-Diethylaniline is an aromatic amine of interest in various fields of chemical research and development. A thorough understanding of its molecular structure and purity is essential for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal for the structural elucidation and characterization of this compound. This technical guide provides a detailed overview of the expected spectroscopic data for 2,3-diethylaniline and the experimental protocols for their acquisition. While publicly available experimental spectra for 2,3-diethylaniline are limited, this guide presents predicted data based on the analysis of analogous compounds and fundamental spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2,3-diethylaniline. These predictions are derived from the known spectral characteristics of similar molecules, including other diethylaniline isomers and related aromatic amines.

Table 1: Predicted ¹H NMR Spectral Data for 2,3-Diethylaniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 - 7.2 | Triplet | 1H | Aromatic H (C5-H) |

| ~6.6 - 6.8 | Doublet | 1H | Aromatic H (C6-H) |

| ~6.5 - 6.7 | Doublet | 1H | Aromatic H (C4-H) |

| ~3.5 - 4.0 | Broad Singlet | 2H | -NH₂ |

| ~2.5 - 2.8 | Quartet | 2H | Ar-CH₂-CH₃ (C2) |

| ~2.3 - 2.6 | Quartet | 2H | Ar-CH₂-CH₃ (C3) |

| ~1.1 - 1.3 | Triplet | 3H | Ar-CH₂-CH₃ (C2) |

| ~1.0 - 1.2 | Triplet | 3H | Ar-CH₂-CH₃ (C3) |

Table 2: Predicted ¹³C NMR Spectral Data for 2,3-Diethylaniline

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C1 |

| ~138 | C2 |

| ~135 | C3 |

| ~127 | C5 |

| ~118 | C6 |

| ~115 | C4 |

| ~25 | Ar-CH₂-CH₃ (C2) |

| ~23 | Ar-CH₂-CH₃ (C3) |

| ~14 | Ar-CH₂-CH₃ (C2) |

| ~13 | Ar-CH₂-CH₃ (C3) |

Table 3: Predicted IR Absorption Bands for 2,3-Diethylaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2970 - 2850 | Strong | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | C=C aromatic ring stretch |

| 1520 - 1450 | Medium | C=C aromatic ring stretch |

| 1380 - 1365 | Medium | C-H bend (methyl) |

| 1300 - 1250 | Strong | C-N stretch |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Fragmentation for 2,3-Diethylaniline

| m/z | Relative Intensity | Assignment |

| 149 | High | [M]⁺ (Molecular Ion) |

| 134 | High | [M - CH₃]⁺ |

| 120 | Medium | [M - C₂H₅]⁺ |

| 106 | Medium | [M - C₃H₇]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Low | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid aromatic amine like 2,3-diethylaniline.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,3-diethylaniline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift window.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: Room temperature (e.g., 298 K).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more scans due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat 2,3-diethylaniline between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like 2,3-diethylaniline, direct injection or infusion via a syringe pump into the ion source is suitable. Alternatively, coupling with Gas Chromatography (GC-MS) can be used for separation and identification.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, typically Electron Ionization (EI) for this type of compound.

-

Data Acquisition (EI-MS):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: Typically 200-250 °C.

-

Scan Speed: Dependant on the instrument, but typically 1-2 scans per second.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like 2,3-diethylaniline.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

2,3-Diethylaniline safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethylaniline is an aromatic amine, a class of compounds widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Due to the known hazardous properties of many aromatic amines, it is crucial to handle 2,3-Diethylaniline with appropriate safety precautions. This guide provides a summary of the available safety information, general handling procedures, and representative experimental and logical workflows.

Quantitative Data

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties of 2,3-Diethylaniline.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | PubChem[1] |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 149.120449483 Da | PubChem[1] |

| Monoisotopic Mass | 149.120449483 Da | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Hazard Identification

Limited hazard information is available specifically for 2,3-Diethylaniline. The following data is based on information from a chemical supplier.

| Hazard Statement | Code | Description | Source |

| Causes skin irritation | H315 | Sigma-Aldrich | |

| Causes serious eye irritation | H319 | Sigma-Aldrich |

Note: Aromatic amines as a class are known to have various toxicological effects, including but not limited to, methemoglobinemia, skin sensitization, and potential carcinogenicity. Given the lack of specific data for 2,3-Diethylaniline, it should be handled as a potentially hazardous substance.

Handling Precautions

The following are general handling precautions for aromatic amines and should be strictly followed when working with 2,3-Diethylaniline.

-

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Ensure that an eyewash station and safety shower are readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, consider additional protective clothing such as an apron or coveralls.

-

-

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.

-

Remove contaminated clothing promptly and wash it before reuse.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as oxidizing agents and strong acids.

-

-

Spill and Waste Disposal:

-

In case of a spill, evacuate the area and wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Experimental Protocols

Detailed experimental protocols for the safety assessment of 2,3-Diethylaniline are not available. The following is a generalized workflow for assessing the skin irritation potential of a chemical, a known hazard of this compound.

Caption: General workflow for assessing skin irritation potential.

Mandatory Visualizations

Signaling Pathway (Hypothetical)

As no specific signaling pathways related to the toxicity of 2,3-Diethylaniline have been documented, a hypothetical pathway illustrating a common mechanism of toxicity for aromatic amines (Methemoglobinemia) is presented below.

Caption: Hypothetical pathway of aromatic amine-induced methemoglobinemia.

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a logical workflow for the safe handling of a potentially hazardous chemical like 2,3-Diethylaniline in a laboratory setting.

References

Physical properties of 2,3-Diethylaniline (boiling point, melting point)

Physical Properties of 2,3-Diethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties, specifically the boiling and melting points, of 2,3-Diethylaniline. Extensive searches of publicly available chemical databases and supplier information did not yield specific experimental values for the boiling and melting points of 2,3-Diethylaniline. This suggests that these properties have not been widely determined or published.

However, to provide a useful reference for researchers, this guide includes the physical properties of closely related isomers, 2,6-Diethylaniline and N,N-Diethylaniline. This comparative data can offer an estimation of the expected physical properties of 2,3-Diethylaniline. Additionally, detailed experimental protocols for the determination of boiling and melting points are provided.

Quantitative Data Summary

The following table summarizes the available physical property data for 2,3-Diethylaniline and its isomers.

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| 2,3-Diethylaniline | 170099-08-8 | C₁₀H₁₅N | Data not available | Data not available |

| 2,6-Diethylaniline | 579-66-8 | C₁₀H₁₅N | 243 °C (lit.)[1][2][3] | 3-4 °C[1][4] |

| N,N-Diethylaniline | 91-66-7 | C₁₀H₁₅N | 217 °C (lit.)[5][6][7] | -38 °C (lit.)[6][7] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of boiling and melting points, which would be applicable to 2,3-Diethylaniline.

Boiling Point Determination (Micro-reflux method)

This method is suitable for small quantities of a liquid sample and provides an accurate boiling point at a given pressure.

Apparatus:

-

Small test tube

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Clamps and stand

Procedure:

-

Place a small volume (approximately 0.5-1 mL) of the liquid sample (e.g., 2,3-Diethylaniline) into a clean, dry test tube along with a small magnetic stir bar.

-

Clamp the test tube securely in the heating mantle or oil bath.

-

Position a calibrated thermometer so that the bulb is suspended in the vapor phase above the liquid surface, ensuring it does not touch the sides of the test tube. The bottom of the thermometer bulb should be approximately 1 cm above the liquid.

-

Begin gently heating the sample while stirring to ensure even heat distribution.

-

Observe the sample as it begins to boil and a ring of condensing vapor (reflux ring) becomes visible on the walls of the test tube.

-

Adjust the heating so that the reflux ring is stable and maintained just above the thermometer bulb.

-

The temperature at which the vapor temperature remains constant is recorded as the boiling point of the liquid.

-

It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Melting Point Determination (Capillary Method)

This is a standard and accurate method for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Ensure the sample of the organic compound (e.g., solidified 2,3-Diethylaniline) is pure and dry. If necessary, purify the compound by recrystallization.

-

Grind a small amount of the solid sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently on a hard surface.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

-

For a pure substance, the melting range should be narrow (typically within 1-2 °C).

Logical Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a new or uncharacterized chemical compound like 2,3-Diethylaniline.

Caption: Workflow for Physical Property Characterization.

References

- 1. 2,6-Diethylaniline [tianchipharma.com]

- 2. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]

- 3. 2,6-二乙基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 91-66-7 CAS | N,N-DIETHYLANILINE | Amines & Amine Salts | Article No. 03322 [lobachemie.com]

- 6. N,N-Diethylaniline CAS#: 91-66-7 [m.chemicalbook.com]

- 7. xcchemico.com [xcchemico.com]

An In-depth Technical Guide to the Solubility of 2,3-Diethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2,3-diethylaniline in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility, drawing comparisons with structurally similar molecules, and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to 2,3-Diethylaniline and its Solubility

2,3-Diethylaniline is an aromatic amine with a molecular formula of C₁₀H₁₅N. Its structure, featuring a benzene ring substituted with an amino group and two ethyl groups, dictates its solubility behavior. The presence of the nonpolar benzene ring and ethyl groups suggests good solubility in nonpolar organic solvents. Conversely, the polar amino group allows for hydrogen bonding, which may impart some solubility in more polar organic solvents. Generally, amines are soluble in organic solvents like alcohols, ethers, and benzene.

Understanding the solubility of 2,3-diethylaniline is crucial in various applications, including chemical synthesis, formulation development in the pharmaceutical industry, and in the production of dyes and polymers.

Expected Solubility Profile

Based on the principle of "like dissolves like," the solubility of 2,3-diethylaniline in a range of organic solvents can be predicted.

-

Nonpolar Solvents (e.g., Toluene, Benzene, Hexane): High solubility is expected due to the nonpolar nature of the bulk of the 2,3-diethylaniline molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good to moderate solubility is anticipated. While these solvents are polar, they cannot donate hydrogen bonds, but they can act as hydrogen bond acceptors for the amino group of 2,3-diethylaniline.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability of these solvents to both donate and accept hydrogen bonds, interacting favorably with the amino group.

For comparison, related compounds such as 2,3-dimethylaniline are known to be soluble in alcohol and ether. N,N-diethylaniline is described as slightly soluble in alcohol, chloroform, and diethyl ether. Aniline itself is readily miscible with most organic solvents. These qualitative observations for similar structures support the expected solubility profile of 2,3-diethylaniline.

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Polarity Index | Predicted Solubility (at 25°C) | Experimental Solubility ( g/100 mL) |

| Nonpolar Solvents | |||||

| Hexane | 86.18 | 0.655 | 0.1 | High | User-determined |

| Toluene | 92.14 | 0.867 | 2.4 | High | User-determined |

| Benzene | 78.11 | 0.877 | 2.7 | High | User-determined |

| Diethyl Ether | 74.12 | 0.713 | 2.8 | High | User-determined |

| Polar Aprotic Solvents | |||||

| Chloroform | 119.38 | 1.489 | 4.1 | High | User-determined |

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Good | User-determined |

| Acetone | 58.08 | 0.791 | 5.1 | Good | User-determined |

| Polar Protic Solvents | |||||

| Ethanol | 46.07 | 0.789 | 4.3 | Very Soluble | User-determined |

| Methanol | 32.04 | 0.792 | 5.1 | Very Soluble | User-determined |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established experimental methods are recommended.

This is a straightforward and widely used method for determining the solubility of a solid or liquid solute in a solvent.

Materials:

-

2,3-Diethylaniline

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2,3-diethylaniline to a known volume of the chosen organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

-

Sample Collection:

-

Allow the mixture to stand undisturbed at the constant temperature to let the excess solute settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter.

-

-

Solvent Evaporation:

-

Transfer the collected aliquot of the saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used.

-

-

Mass Determination:

-

Once the solvent is completely removed, weigh the dish or vial containing the 2,3-diethylaniline residue.

-

The mass of the dissolved 2,3-diethylaniline is the final weight minus the initial weight of the empty container.

-

-

Calculation:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

This method is suitable for compounds that absorb ultraviolet or visible light and offers high sensitivity.

Materials:

-

2,3-Diethylaniline

-

Selected organic solvent (must be transparent in the UV-Vis range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute, known concentration solution of 2,3-diethylaniline in the chosen solvent.

-

Scan the solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 2,3-diethylaniline in the solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of 2,3-diethylaniline in the solvent as described in the gravimetric method (Section 4.1, step 1).

-

-

Sample Analysis:

-

Withdraw a small, precise volume of the clear supernatant from the saturated solution.

-

Dilute this aliquot quantitatively with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of an organic compound.

Caption: General workflow for experimental solubility determination.

Disclaimer: The information provided in this guide is intended for research and development purposes. It is crucial to handle 2,3-diethylaniline and all organic solvents with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. Always refer to the Safety Data Sheet (SDS) for each chemical before use.

A Researcher's Guide to the Commercial Sourcing of 2,3-Diethylaniline

For Immediate Release

This technical guide addresses the commercial availability, procurement, and key physicochemical properties of 2,3-Diethylaniline (CAS No. 170099-08-8), a specialty aromatic amine. This document is intended for researchers, chemists, and procurement specialists in the fields of pharmaceutical development, materials science, and chemical synthesis who require a concise overview of the sourcing landscape for this specific isomer.

Executive Summary

2,3-Diethylaniline is a substituted aniline that serves as a potential intermediate in the synthesis of specialized organic molecules, including dyes, pigments, and pharmacologically active compounds.[1] Unlike its more common isomer, 2,6-Diethylaniline, the 2,3-substituted variant is not widely manufactured and is primarily available in limited quantities for research and development purposes. Procurement typically involves specialist chemical suppliers, with options for custom synthesis for larger quantities. This guide provides a summary of known suppliers and a general workflow for its acquisition.

Physicochemical Properties

A summary of key physical and chemical data for 2,3-Diethylaniline is presented below. This information is aggregated from public chemical databases.

| Property | Value |

| CAS Number | 170099-08-8 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| IUPAC Name | 2,3-diethylaniline |

| Synonyms | Benzenamine, 2,3-diethyl- |

Data sourced from public chemical databases.

Commercial Availability and Suppliers

2,3-Diethylaniline is not a bulk chemical and its availability is restricted to a select number of fine chemical suppliers who often specialize in research chemicals. The compound is typically made to order or stocked in very small quantities, which is reflected in its pricing.

The following table summarizes known suppliers. Please note that availability and pricing are subject to change and direct inquiry with the supplier is recommended.

| Supplier | Purity | Available Quantities | Notes |

| MySkinRecipes [1] | 97% | 25 mg, 100 mg, 1 g | Listed with a 10-20 day lead time.[1] |

| Ambeed | 97% | 100 mg | Pricing available on the product page. |

| BLD Pharmatech (via Sigma-Aldrich) | - | - | Listed as a product; inquiry needed for details. |

| 1PlusChem | - | - | Product listed, requires inquiry for details. |

This list is not exhaustive and is based on publicly available information. Researchers may also consider custom synthesis services for larger quantities or specific purity requirements.

Experimental Protocols and Data

Quality control and analytical data, such as certificates of analysis (CoA) detailing purity (e.g., by GC or HPLC) and identity (e.g., by NMR or MS), should be requested directly from the supplier upon purchase.

Procurement Workflow

Acquiring a specialty chemical like 2,3-Diethylaniline involves a multi-step process. The logical workflow diagram below illustrates the typical procurement pathway for a research organization.

Figure 1. A generalized workflow for the procurement of specialty research chemicals like 2,3-Diethylaniline.

Conclusion

The commercial availability of 2,3-Diethylaniline is limited, positioning it as a specialty chemical for research and development rather than large-scale manufacturing. Researchers and drug development professionals should anticipate longer lead times and higher costs compared to more common isomers. The procurement process requires careful supplier vetting and direct communication to ensure material specifications and timelines meet research requirements. For needs beyond gram-scale, engaging with companies that offer custom chemical synthesis services is the most viable path forward.

References

In-depth Technical Guide: Synthesis and Reactions of 2,3-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 2,3-diethylaniline. Due to the limited availability of specific experimental data for this particular isomer, this document leverages established synthetic methodologies and predictable reactivity patterns based on analogous substituted anilines. All quantitative data for analogous reactions are summarized in structured tables, and detailed experimental protocols are provided as representative examples.

Introduction

2,3-Diethylaniline is an aromatic amine characterized by an aniline core substituted with two ethyl groups at the 2 and 3 positions. As a substituted aniline, it is a valuable intermediate in organic synthesis, potentially serving as a precursor for pharmaceuticals, agrochemicals, and dyes. The presence of the ethyl groups at the ortho and meta positions introduces steric hindrance and electronic effects that influence its reactivity in comparison to unsubstituted aniline.

Physical and Chemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C10H15N |

| Molecular Weight | 149.24 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Synthesis of 2,3-Diethylaniline

The most plausible and commonly employed route for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compound. Therefore, a two-step synthesis starting from the commercially available 1,2-diethylbenzene is proposed.

Step 1: Nitration of 1,2-Diethylbenzene to 2,3-Diethylnitrobenzene

The first step involves the electrophilic nitration of 1,2-diethylbenzene. The directing effects of the two ethyl groups (ortho, para-directing) will lead to a mixture of isomers. The desired 2,3-diethylnitrobenzene is formed by nitration at the position between the two ethyl groups.

Reaction Workflow:

Methodological & Application

Application Notes and Protocols: 2,3-Diethylaniline as an Intermediate in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethylaniline is an aromatic amine that serves as a valuable intermediate in the synthesis of various organic compounds, including azo dyes.[1] Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants.[2] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as an aniline or a phenol derivative.[3] 2,3-Diethylaniline can function as such a coupling agent, contributing to the final chromophoric system and influencing the color and properties of the resulting dye.

These application notes provide a generalized protocol for the synthesis of an azo dye using 2,3-diethylaniline as a coupling component, based on established methods for similar aniline derivatives. It is important to note that optimization of the reaction conditions may be necessary to achieve desired yields and purity.

General Reaction Scheme

The synthesis of an azo dye using 2,3-diethylaniline involves the electrophilic substitution of a diazonium salt onto the activated aromatic ring of 2,3-diethylaniline. The general reaction is depicted below:

Step 1: Diazotization of a Primary Aromatic Amine

Ar-NH₂ + 2HX + NaNO₂ → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O

Where Ar-NH₂ is a primary aromatic amine, and HX is a strong acid (e.g., HCl).

Step 2: Azo Coupling with 2,3-Diethylaniline

[Ar-N≡N]⁺X⁻ + C₆H₃(CH₂CH₃)₂NH₂ → Ar-N=N-C₆H₂(CH₂CH₃)₂NH₂ + HX

The coupling typically occurs at the para position to the amino group of the 2,3-diethylaniline.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of an azo dye using 2,3-diethylaniline. These protocols are based on standard procedures for azo coupling reactions and may require optimization for specific substrates.

Protocol 1: Diazotization of Aniline

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition.

-

Continue stirring for an additional 15-30 minutes after the addition is complete. The resulting solution contains the benzenediazonium chloride salt.

Protocol 2: Azo Coupling with 2,3-Diethylaniline

Materials:

-

2,3-Diethylaniline

-

Ethanol or Acetic Acid

-

Sodium Acetate (optional, as a buffer)

-

The freshly prepared diazonium salt solution from Protocol 1

-

Ice

Procedure:

-

In a separate beaker, dissolve one molar equivalent of 2,3-diethylaniline in ethanol or glacial acetic acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the 2,3-diethylaniline solution with vigorous stirring.

-

If necessary, add a solution of sodium acetate to maintain a slightly acidic to neutral pH, which can facilitate the coupling reaction.

-

A colored precipitate of the azo dye should form. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

-

Isolate the crude dye by vacuum filtration and wash it with cold water to remove any unreacted salts.

-

The crude dye can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

Data Presentation

| Parameter | Expected Value/Technique | Purpose |

| Yield | % | To determine the efficiency of the reaction. |

| Melting Point | °C | To assess the purity of the synthesized dye. |

| UV-Visible Spectroscopy | λmax (nm) in a suitable solvent | To determine the maximum absorption wavelength, which corresponds to the color of the dye. Azo dyes typically exhibit strong absorption in the visible region (400-700 nm). |

| Infrared (IR) Spectroscopy | cm⁻¹ | To identify key functional groups. Expected peaks include: N=N stretching (around 1450-1500 cm⁻¹), C-N stretching, and N-H stretching (for the amino group).[2] |

| ¹H NMR Spectroscopy | δ (ppm) | To elucidate the chemical structure by showing the different types of protons and their connectivity. |

| ¹³C NMR Spectroscopy | δ (ppm) | To confirm the carbon skeleton of the dye molecule. |

| Mass Spectrometry | m/z | To determine the molecular weight of the synthesized dye and confirm its molecular formula. |

Visualization of Workflow and Reaction

Experimental Workflow

Caption: A generalized workflow for the synthesis of an azo dye using 2,3-diethylaniline.

Azo Coupling Signaling Pathway

Caption: The electrophilic aromatic substitution mechanism of azo coupling.

References

Application of 2,3-Diethylaniline in Pharmaceutical Manufacturing: A Review of Available Information

Introduction

2,3-Diethylaniline is an aromatic amine that, like other aniline derivatives, holds potential as a building block in organic synthesis. While the broader class of anilines is crucial in the manufacturing of various commercial products, including dyes and polymers, specific applications of 2,3-Diethylaniline in the pharmaceutical industry are not extensively documented in publicly available literature. This document aims to provide a comprehensive overview of the known information regarding the use of 2,3-Diethylaniline in pharmaceutical manufacturing, based on a thorough review of scientific databases and patent literature.

General Applications and Potential in Medicinal Chemistry

Aniline and its derivatives are fundamental starting materials and intermediates in the synthesis of a wide array of organic compounds.[1] In the context of pharmaceuticals, the aniline scaffold is present in numerous drug molecules. However, information specifically detailing the use of the 2,3-diethyl substituted isomer is sparse.

Some sources suggest that derivatives of 2,3-Diethylaniline may be utilized in the synthesis of certain pharmaceuticals and polymer stabilizers.[2] This indicates its potential role as a precursor to more complex molecules with biological activity. The reactivity of the aromatic amine functionality allows for a variety of chemical transformations, making it a candidate for incorporation into drug discovery programs. Despite this, concrete examples of marketed drugs or clinical candidates synthesized directly from 2,3-Diethylaniline are not readily found in the reviewed literature.

Challenges in Sourcing Specific Application Data

A comprehensive search of scientific and patent databases did not yield specific, detailed examples of the application of 2,3-Diethylaniline in the synthesis of pharmaceutical compounds. The available information often pertains to related isomers or derivatives, such as N,N-diethylaniline, which has a broader range of documented applications.

The absence of detailed public information could be attributed to several factors:

-

Niche Applications: The use of 2,3-Diethylaniline may be confined to highly specific, proprietary synthetic pathways that are not disclosed in the public domain.

-

Research and Development Stage: Compounds derived from 2,3-Diethylaniline might be in the early stages of drug discovery and not yet published.

-

Focus on Other Isomers: Pharmaceutical research may have historically focused on other isomers of diethylaniline that offer more favorable synthetic routes or result in compounds with better pharmacological profiles.

Logical Relationship: General Aniline Application to Specific Case

To illustrate the potential, though currently undocumented, role of 2,3-Diethylaniline, a generalized workflow for the incorporation of an aniline derivative into a hypothetical drug candidate is presented below. This diagram represents a logical process rather than a specific, documented pathway for 2,3-Diethylaniline.

Caption: Generalized workflow for utilizing an aniline derivative in API synthesis.

Conclusion

While 2,3-Diethylaniline belongs to a class of chemical compounds that are valuable in pharmaceutical synthesis, there is a notable lack of specific, publicly available data and protocols detailing its direct application in the manufacturing of pharmaceutical products. General statements suggest its derivatives may be present in some pharmaceuticals, but without concrete examples, it is not possible to provide detailed application notes, quantitative data, or experimental protocols as requested. Researchers and drug development professionals interested in the potential of this specific isomer may need to rely on internal research and development efforts to explore its utility as a scaffold or intermediate in the design of new therapeutic agents. Future publications or patent disclosures may shed more light on the specific roles of 2,3-Diethylaniline in medicinal chemistry.

References

2,3-Diethylaniline in Agrochemical Synthesis: A Review of Applications and Protocols

Introduction

2,3-Diethylaniline is an aromatic amine that, along with its isomers, holds potential as a precursor in the synthesis of various specialty chemicals. While its isomer, 2,6-diethylaniline, is a well-established intermediate in the production of several commercial herbicides, the direct application of 2,3-diethylaniline in the manufacturing of agricultural chemicals is not as extensively documented in publicly available literature. However, its chemical properties suggest its utility as a building block for creating active ingredients for crop protection. This document provides an overview of the known and potential applications of diethylaniline isomers in the agrochemical sector, with a focus on providing detailed protocols and data where available.

The Prominent Role of 2,6-Diethylaniline: A Case Study in Herbicide Synthesis

The most significant application of diethylanilines in agriculture is exemplified by the use of 2,6-diethylaniline in the synthesis of chloroacetanilide herbicides. These herbicides are crucial for pre-emergence weed control in a variety of crops. A prime example is the synthesis of Butachlor, a widely used herbicide for paddy rice.

Synthesis of Butachlor from 2,6-Diethylaniline

The industrial synthesis of Butachlor involves the reaction of 2,6-diethylaniline with chloroacetyl chloride and n-butanol. This process is a multi-step reaction that is optimized for high yield and purity.

Experimental Protocol: Synthesis of Butachlor

Objective: To synthesize the herbicide Butachlor using 2,6-diethylaniline as a precursor.

Materials:

-

2,6-Diethylaniline

-

Chloroacetyl chloride

-

n-Butanol

-

A suitable solvent (e.g., toluene)

-

A base (e.g., triethylamine or sodium carbonate) to neutralize HCl produced.

Procedure:

-

N-Chloroacetylation: 2,6-diethylaniline is dissolved in an inert solvent. Chloroacetyl chloride is then added dropwise to the solution while maintaining a controlled temperature, typically below 30°C, to prevent side reactions. A base is added to scavenge the hydrochloric acid byproduct.

-

Etherification: Following the N-chloroacetylation, n-butanol is introduced to the reaction mixture. The mixture is then heated to facilitate the etherification reaction, forming the final Butachlor product.

-

Work-up and Purification: The reaction mixture is washed with water to remove any remaining salts and water-soluble impurities. The organic layer is then separated and the solvent is removed under reduced pressure. The resulting crude Butachlor can be further purified by distillation or recrystallization to achieve the desired purity.

Data Presentation

| Precursor | Reagents | Product | Typical Yield (%) | Crop Application |

| 2,6-Diethylaniline | Chloroacetyl chloride, n-Butanol | Butachlor | >90% | Rice, Cotton, Maize, Wheat |

Potential Applications of 2,3-Diethylaniline in Agrochemical Research

While commercialized agrochemicals derived from 2,3-diethylaniline are not prominent, its structural features make it a candidate for the synthesis of novel active ingredients. Researchers may explore its use in creating new herbicides, fungicides, or insecticides. The synthesis of N-(2,3-diethylphenyl) amides and other derivatives could lead to the discovery of compounds with desirable biological activities.

The general synthetic routes employed for 2,6-diethylaniline can be adapted for 2,3-diethylaniline to explore the structure-activity relationship of the resulting compounds. The different substitution pattern of the diethyl groups on the aniline ring in the 2,3-isomer compared to the 2,6-isomer would result in final products with distinct three-dimensional conformations, which could influence their interaction with biological targets and, consequently, their pesticidal efficacy.

Visualizing the Synthesis and Workflow

To better illustrate the processes involved, the following diagrams outline the synthetic pathway of Butachlor and a general experimental workflow for the synthesis of chloroacetanilide herbicides.

Caption: Synthetic pathway of Butachlor from 2,6-diethylaniline.

Application Notes and Protocols for the N-alkylation of 2,3-Diethylaniline

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 2,3-diethylaniline via reductive amination. This method offers a robust and high-yielding route to synthesize N-alkylated 2,3-diethylaniline derivatives, which are valuable intermediates in pharmaceutical and materials science research. The protocol described herein utilizes a palladium on carbon (Pd/C) catalyst with ammonium formate as a hydrogen donor, representing a facile, economical, and environmentally benign approach. All quantitative data are summarized, and a detailed workflow is provided.

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding products that are crucial building blocks for pharmaceuticals, agrochemicals, and dyes. While numerous methods exist for N-alkylation, many suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, or lack of selectivity, particularly with sterically hindered anilines like 2,3-diethylaniline.

Reductive amination has emerged as a powerful and versatile strategy for the synthesis of amines. This method typically involves the reaction of a primary or secondary amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. The use of a heterogeneous catalyst like Pd/C with a hydrogen donor such as ammonium formate allows for mild reaction conditions, often at room temperature, with high selectivity and excellent yields. This application note details a specific protocol for the N-alkylation of 2,3-diethylaniline using this efficient methodology.

Experimental Protocol: Reductive Amination of 2,3-Diethylaniline

This protocol describes the N-ethylation of 2,3-diethylaniline using acetaldehyde as the alkylating agent. The same general procedure can be adapted for other aldehydes and ketones.

2.1 Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,3-Diethylaniline | ≥98% | Sigma-Aldrich |

| Acetaldehyde | ≥99.5% | Sigma-Aldrich |

| Palladium on Carbon (10 wt%) | - | Sigma-Aldrich |

| Ammonium Formate | ≥97% | Sigma-Aldrich |

| 2-Propanol (IPA) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | - | In-house prep. |

| Brine (Saturated NaCl Solution) | - | In-house prep. |

| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |

| Celite® 545 | - | Sigma-Aldrich |

2.2 Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet

-

Septa

-

Syringes

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

2.3 Detailed Procedure

-

Catalyst Activation: To a 100 mL round-bottom flask containing a magnetic stir bar, add 10% Pd/C (0.05 eq, ~53 mg). The flask is then charged with 2-propanol (20 mL).

-

Add a solution of ammonium formate (5.0 eq, ~1.58 g) in water (2 mL) to the flask.

-

Stir the mixture vigorously for 5 minutes at room temperature to activate the catalyst.

-

Reaction Setup: In a separate vial, dissolve 2,3-diethylaniline (1.0 eq, 1.0 mmol, ~149 mg) and acetaldehyde (1.2 eq, 1.2 mmol, ~53 mg) in 2-propanol (5 mL).

-

Add the solution of the aniline and aldehyde to the reaction flask containing the activated catalyst.

-

Reaction Execution: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with 2-propanol (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the 2-propanol.

-

Dilute the residue with dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-ethyl-2,3-diethylaniline.

2.4 Summary of Reaction Parameters

| Parameter | Value |

| Stoichiometry (Aniline:Aldehyde) | 1 : 1.2 |

| Catalyst Loading (Pd/C) | 5 mol% |

| Hydrogen Donor (Ammonium Formate) | 5 equivalents |

| Solvent | 2-Propanol / Water (10:1) |

| Temperature | Room Temperature (~25 °C) |

| Reaction Time | 1-3 hours |

| Typical Yield | 85-95% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the N-alkylation of 2,3-diethylaniline.

Caption: Workflow for the N-alkylation of 2,3-diethylaniline.

Logical Relationship of Reaction Components

The diagram below outlines the roles and interactions of the key components in the reductive amination reaction.

Caption: Component roles in reductive amination.

Conclusion

The reductive amination protocol presented here provides an efficient, mild, and high-yielding method for the N-alkylation of 2,3-diethylaniline. The use of a heterogeneous Pd/C catalyst simplifies product purification and, combined with the use of a stable hydrogen donor, enhances the overall safety and scalability of the procedure. This methodology is well-suited for researchers in academic and industrial settings requiring access to N-alkylated aniline derivatives for further research and development.

Application Notes and Protocols: 2,3-Diethylaniline in the Preparation of Polymer Stabilizers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 2,3-diethylaniline is a known chemical intermediate, its direct application in the synthesis of widely documented, commercially available polymer stabilizers is not extensively reported in publicly available scientific literature. The following application notes and protocols are based on a representative, hypothetical antioxidant, N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine , which could plausibly be synthesized from 2,3-diethylaniline and belongs to the class of aminic antioxidants known for their stabilizing properties in polymers. This document is intended to serve as an illustrative guide and a framework for research and development in this area.

Introduction to N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine as a Polymer Stabilizer

N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine is a hypothetical aromatic amine antioxidant. Its structure, featuring bulky ethyl groups ortho and meta to the amino group on the phenyl rings, suggests potential for high efficacy as a radical scavenger in polymer systems. This steric hindrance can enhance its stability and performance at elevated temperatures, making it a candidate for melt stabilization of various polymers. Aminic antioxidants, such as substituted p-phenylenediamines, are known to function by donating a hydrogen atom from the N-H group to a peroxy radical, thereby terminating the auto-oxidation chain reaction that leads to polymer degradation.

Potential Applications:

-

Elastomers: Stabilization of natural and synthetic rubbers (e.g., SBR, NBR) against thermal and oxidative degradation.

-

Plastics: As a primary antioxidant for polyolefins (polypropylene, polyethylene), styrenics (ABS), and other engineering plastics during processing and end-use.

-

Adhesives and Sealants: To enhance the long-term thermal stability of adhesive formulations.

Experimental Protocols

Synthesis of N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine

This protocol describes a plausible laboratory-scale synthesis of the target antioxidant via a reductive amination pathway.

Materials:

-

2,3-Diethylaniline

-

p-Benzoquinone

-

Formic acid (reducing agent)

-

Toluene (solvent)

-

Sodium bicarbonate (for neutralization)

-

Magnesium sulfate (for drying)

-

Activated carbon (for decolorization)

-

Methanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve p-benzoquinone (0.1 mol) in 200 mL of toluene.

-

Addition of Amine: While stirring, add 2,3-diethylaniline (0.22 mol, a slight excess) to the flask.

-

Reductive Amination: Heat the mixture to 80°C. Slowly add formic acid (0.3 mol) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic; maintain the temperature between 80-90°C.

-

Reaction Completion: After the addition of formic acid is complete, increase the temperature to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution and 100 mL of distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and treat with activated carbon to remove colored impurities.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Recrystallize the crude solid from hot methanol to yield purified N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine as a crystalline solid.

DOT Script for Synthesis Workflow:

Caption: Synthesis workflow for the preparation of the hypothetical antioxidant.

Evaluation of Antioxidant Performance in Polypropylene

This protocol outlines the methodology for assessing the stabilizing effect of the synthesized antioxidant in polypropylene (PP) using a melt flow index (MFI) test.

Materials:

-

Polypropylene (unstabilized powder)

-

N,N'-bis(2,3-diethylphenyl)-p-phenylenediamine (synthesized antioxidant)

-

Internal mixer (e.g., Brabender Plastograph)

-

Compression molding press

-

Melt flow indexer

-

Oven for aging studies

Procedure:

-

Compounding:

-

Pre-blend the PP powder with the antioxidant at various concentrations (e.g., 0.1%, 0.25%, 0.5% by weight). Include a control sample with no antioxidant.

-